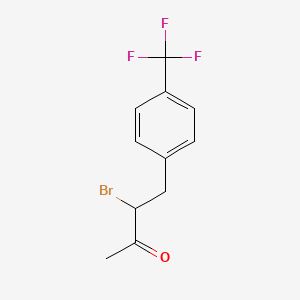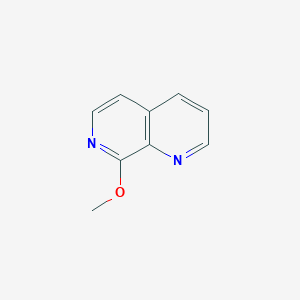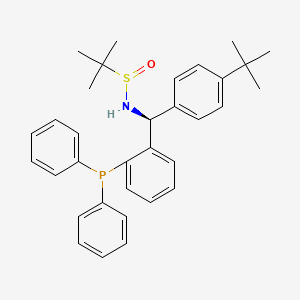
(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in asymmetric synthesis. The compound features a sulfinamide group, which is known for its utility in chiral auxiliary and ligand design. The presence of both phosphanyl and sulfinamide groups makes it a versatile compound in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Sulfinamide: The initial step involves the reaction of a sulfinyl chloride with an amine to form the sulfinamide. This reaction is usually carried out in the presence of a base such as triethylamine.
Introduction of the Phosphanyl Group: The next step involves the introduction of the diphenylphosphanyl group. This can be achieved through a palladium-catalyzed coupling reaction.
Final Assembly: The final step involves the coupling of the sulfinamide with the phosphanyl-substituted phenyl group. This step may require the use of a strong base and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
The compound is widely used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in various reactions makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.
作用機序
The compound exerts its effects primarily through its chiral centers. The sulfinamide group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The combination of these groups allows the compound to participate in a variety of chemical transformations with high selectivity and efficiency.
類似化合物との比較
Similar Compounds
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.
Uniqueness
The presence of both the sulfinamide and phosphanyl groups in ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide makes it unique. This combination allows for versatile applications in asymmetric synthesis and catalysis, providing high selectivity and efficiency in various chemical reactions.
特性
分子式 |
C33H38NOPS |
|---|---|
分子量 |
527.7 g/mol |
IUPAC名 |
N-[(S)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3/t31-,37?/m0/s1 |
InChIキー |
DLBHPNHATQGLBQ-RKBNTCOGSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


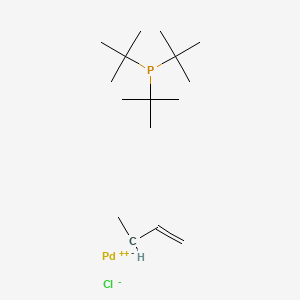
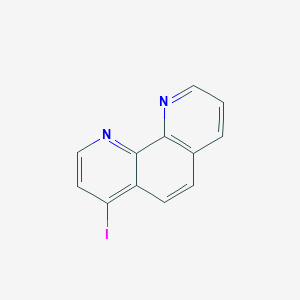
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)

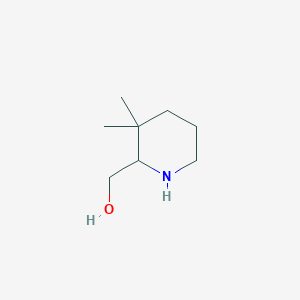
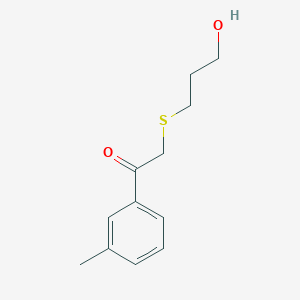
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
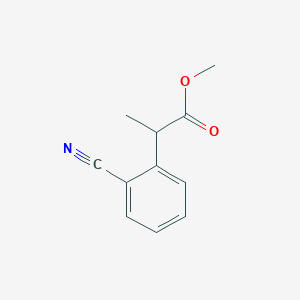

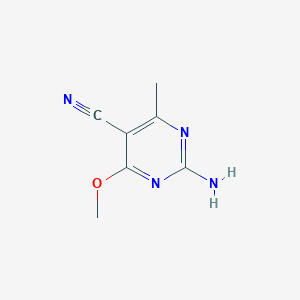

![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
